1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

Catalog No.
S1896590
CAS No.
3449-26-1
M.F
C16H23NSi2
M. Wt
285.53 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

CAS Number

3449-26-1

Product Name

1,3-Diphenyl-1,1,3,3-tetramethyldisilazane

IUPAC Name

[[[dimethyl(phenyl)silyl]amino]-dimethylsilyl]benzene

Molecular Formula

C16H23NSi2

Molecular Weight

285.53 g/mol

InChI

InChI=1S/C16H23NSi2/c1-18(2,15-11-7-5-8-12-15)17-19(3,4)16-13-9-6-10-14-16/h5-14,17H,1-4H3

InChI Key

HIMXYMYMHUAZLW-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)N[Si](C)(C)C2=CC=CC=C2

Protecting Group Chemistry

DPTMDS serves as a protecting group for various reactive functionalities, including:

  • Alcohols

    DPTMDS reacts with alcohols to form silyl ethers, which are stable under many reaction conditions that would otherwise affect the free hydroxyl group. These silyl ethers can be selectively cleaved under controlled conditions to regenerate the original alcohol PubChem, CID 76988: .

  • Amines

    DPTMDS can form stable silylamines with primary and secondary amines. These silylamines protect the amine group from unwanted reactions while allowing manipulation of other functionalities in the molecule [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].

  • Thiols

    DPTMDS reacts with thiols to form silyl sulfides, offering protection for the thiol group during organic synthesis PubChem, CID 76988: .

  • Carboxylic Acids

    DPTMDS can be used to form silyl esters, providing temporary protection for the carboxylic acid functionality [Gelest, Inc., 1,3-DIPHENYL-1,1,3,3-TETRAMETHYLDISILAZANE].

The advantages of DPTMDS as a protecting group include:

  • Ease of Introduction: DPTMDS reacts with various functionalities under mild conditions, allowing for straightforward protection.
  • High Yields: Reactions with DPTMDS typically proceed in high yields, minimizing product loss.
  • Selective Removal: The silyl protecting groups derived from DPTMDS can be selectively cleaved using specific reagents, enabling controlled deprotection at desired points in a synthetic sequence.

These features make DPTMDS a valuable tool for organic chemists to achieve chemoselective transformations.

Other Research Applications

Beyond protecting group chemistry, DPTMDS finds use in other scientific research areas:

  • Organometallic Chemistry: DPTMDS can act as a ligand in organometallic complexes, influencing their reactivity and properties.
  • Materials Science: DPTMDS may be employed as a precursor for the synthesis of silicon-containing materials with tailored properties.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3449-26-1

Wikipedia

N-[Dimethyl(phenyl)silyl]-1,1-dimethyl-1-phenylsilanamine

Dates

Modify: 2023-08-16

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